3,3-Dimethylindoline: A Technical Guide for Researchers
3,3-Dimethylindoline: A Technical Guide for Researchers
CAS Number: 1914-02-9
This technical guide provides a comprehensive overview of 3,3-Dimethylindoline, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety information, and general synthetic and analytical methodologies.
Core Properties and Safety Data
3,3-Dimethylindoline, with the CAS number 1914-02-9, is a derivative of indoline characterized by two methyl groups at the 3-position.[1][2] Its chemical structure and basic properties are fundamental for its application as a pharmaceutical intermediate.[2]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1914-02-9 | [1] |
| Molecular Formula | C₁₀H₁₃N | [1] |
| Molecular Weight | 147.22 g/mol | [1] |
| IUPAC Name | 3,3-dimethyl-2,3-dihydro-1H-indole | [1] |
Note: Experimental values for melting point, boiling point, and density were not found for 3,3-Dimethylindoline in the provided search results. Data for related compounds such as 2,3-Dimethylindole (Melting Point: 105-107 °C, Boiling Point: 285 °C) and 3,3-Dimethylindolin-2-one (Melting Point: 178-179 °C, Boiling Point: 299.2 °C) are available but do not represent the target compound.[3][4]
Safety and Hazard Information
Based on aggregated GHS data, 3,3-Dimethylindoline is associated with the following hazards. Researchers should consult the full Safety Data Sheet (SDS) before handling this compound.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Source:[1]
Synthesis and Characterization
General Synthetic Approach: Fischer Indole Synthesis
A common and versatile method for the synthesis of indole derivatives is the Fischer indole synthesis.[5][6][7][8][9] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or a ketone.[5][6] For the synthesis of 3,3-Dimethylindoline, the likely precursors would be phenylhydrazine and 3-methyl-2-butanone.
While a specific, detailed experimental protocol for the synthesis of 3,3-Dimethylindoline was not found in the provided search results, the general workflow of the Fischer indole synthesis is illustrated below.
Experimental Considerations: The choice of acid catalyst (Brønsted or Lewis acids) and reaction conditions (temperature, solvent) are critical and need to be optimized for the specific substrates to achieve a good yield of the desired indole derivative.[6]
Analytical Characterization
The characterization of 3,3-Dimethylindoline would typically involve a combination of spectroscopic techniques to confirm its structure and purity. While specific spectra for 3,3-Dimethylindoline were not available in the search results, the following methodologies are standard for the analysis of such organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would be used to determine the number and types of protons in the molecule, including the aromatic protons, the methylene protons of the indoline ring, and the two methyl groups at the 3-position.
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¹³C NMR: Would provide information on the carbon skeleton of the molecule.
Mass Spectrometry (MS):
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for the analysis of the volatile 3,3-Dimethylindoline, providing information on its molecular weight and fragmentation pattern, which aids in structure elucidation.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Could also be employed, particularly for analyzing reaction mixtures or for purity assessment.
Infrared (IR) Spectroscopy:
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IR spectroscopy would be used to identify the functional groups present in the molecule, such as the N-H stretch of the secondary amine in the indoline ring and the C-H stretches of the aromatic and aliphatic portions.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of information in the provided search results regarding the specific biological targets and signaling pathway involvement of 3,3-Dimethylindoline. It is often cited as a pharmaceutical intermediate, suggesting its use as a building block in the synthesis of more complex, biologically active molecules.[2]
It is important to distinguish 3,3-Dimethylindoline from the well-researched compound 3,3'-diindolylmethane (DIM) . DIM is a metabolic product of indole-3-carbinol, found in cruciferous vegetables, and has been extensively studied for its anticancer properties and its role in modulating various signaling pathways, including androgen receptor and Wnt signaling. The biological activities of DIM should not be attributed to 3,3-Dimethylindoline.
Further research is required to elucidate the specific pharmacological profile and mechanism of action of 3,3-Dimethylindoline. The following diagram illustrates a generic workflow for screening a novel compound like 3,3-Dimethylindoline for biological activity.
Conclusion
3,3-Dimethylindoline is a chemical compound with a defined structure and CAS number, primarily utilized as an intermediate in pharmaceutical synthesis. While its basic chemical identity is established, there is a significant gap in the publicly available experimental data regarding its specific physical properties, detailed synthetic and analytical protocols, and its biological activity. Further research is warranted to fully characterize this molecule and explore its potential applications in drug discovery and development. Professionals are advised to proceed with caution, adhering to all safety guidelines, and to perform thorough characterization upon synthesis or acquisition of this compound.
References
- 1. 3,3-Dimethylindoline | C10H13N | CID 11804912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3-Dimethylindoline | 1914-02-9 [chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. 2,3-Dimethylindole | C10H11N | CID 7053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]


